![molecular formula C24H52O6Si B14174380 4,4',4''-[(Dodecylsilanetriyl)tris(oxy)]tri(butan-1-ol) CAS No. 925411-63-8](/img/structure/B14174380.png)
4,4',4''-[(Dodecylsilanetriyl)tris(oxy)]tri(butan-1-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’,4’'-[(Dodecylsilanetriyl)tris(oxy)]tri(butan-1-ol) is an organosilicon compound characterized by the presence of a dodecylsilanetriyl group bonded to three butan-1-ol molecules through oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-[(Dodecylsilanetriyl)tris(oxy)]tri(butan-1-ol) typically involves the reaction of dodecyltrichlorosilane with butan-1-ol in the presence of a base, such as triethylamine. The reaction proceeds via nucleophilic substitution, where the chlorine atoms on the silicon are replaced by butan-1-ol molecules. The reaction conditions generally include:
Solvent: Anhydrous toluene or dichloromethane
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of 4,4’,4’'-[(Dodecylsilanetriyl)tris(oxy)]tri(butan-1-ol) can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates.
Análisis De Reacciones Químicas
Types of Reactions
4,4’,4’'-[(Dodecylsilanetriyl)tris(oxy)]tri(butan-1-ol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form silane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of butanone derivatives.
Reduction: Formation of silane derivatives.
Substitution: Formation of alkyl halides or amines.
Aplicaciones Científicas De Investigación
4,4’,4’'-[(Dodecylsilanetriyl)tris(oxy)]tri(butan-1-ol) has several scientific research applications:
Materials Science: Used as a precursor for the synthesis of silicon-based polymers and materials with unique mechanical and thermal properties.
Organic Synthesis: Employed as a reagent in the synthesis of complex organic molecules.
Biology and Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and chemical stability.
Mecanismo De Acción
The mechanism of action of 4,4’,4’'-[(Dodecylsilanetriyl)tris(oxy)]tri(butan-1-ol) involves its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyl groups can form hydrogen bonds with other molecules, while the dodecylsilanetriyl group provides hydrophobic interactions, enhancing the compound’s stability and solubility in organic solvents.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’,4’'-[(Trimethylsilanetriyl)tris(oxy)]tri(butan-1-ol)
- 4,4’,4’'-[(Phenylsilanetriyl)tris(oxy)]tri(butan-1-ol)
- 4,4’,4’'-[(Methylsilanetriyl)tris(oxy)]tri(butan-1-ol)
Uniqueness
4,4’,4’'-[(Dodecylsilanetriyl)tris(oxy)]tri(butan-1-ol) is unique due to the presence of the dodecylsilanetriyl group, which imparts enhanced hydrophobicity and stability compared to its analogs with shorter alkyl chains or different substituents. This makes it particularly useful in applications requiring long-term stability and resistance to environmental factors.
Propiedades
Número CAS |
925411-63-8 |
|---|---|
Fórmula molecular |
C24H52O6Si |
Peso molecular |
464.8 g/mol |
Nombre IUPAC |
4-[dodecyl-bis(4-hydroxybutoxy)silyl]oxybutan-1-ol |
InChI |
InChI=1S/C24H52O6Si/c1-2-3-4-5-6-7-8-9-10-17-24-31(28-21-14-11-18-25,29-22-15-12-19-26)30-23-16-13-20-27/h25-27H,2-24H2,1H3 |
Clave InChI |
LZQHDPAYIPSKGH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC[Si](OCCCCO)(OCCCCO)OCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B14174300.png)
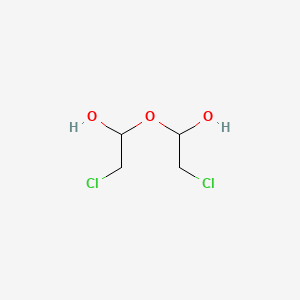

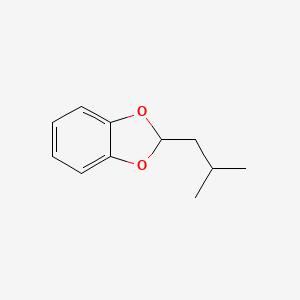
![3,5-Dimethyl-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde](/img/structure/B14174343.png)
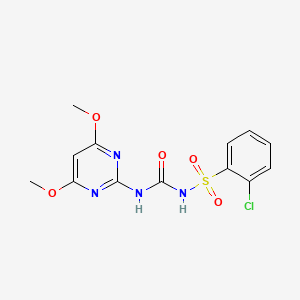
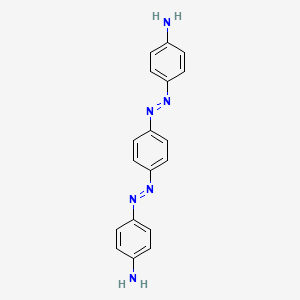

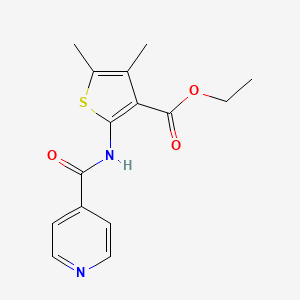
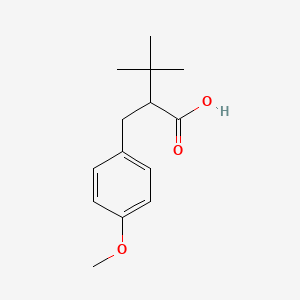
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 2-carboxy-4-hydroxy-](/img/structure/B14174392.png)
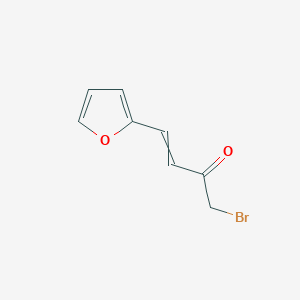

![[2,2-dichloro-3-(2-chlorophenyl)-3-hydroxypropyl] carbamate](/img/structure/B14174401.png)
